Ofloxacin-d8
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Overview
Description
Ofloxacin-d8 is a deuterated form of ofloxacin, a synthetic fluoroquinolone antibacterial agent. The deuterium atoms replace the hydrogen atoms in the piperazinyl ring, making it a stable isotope-labeled compound. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of ofloxacin.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of ofloxacin-d8 involves several steps:
Starting Materials: The synthesis begins with the preparation of deuterated piperazine, where hydrogen atoms are replaced with deuterium.
Formation of Intermediate: The deuterated piperazine is then reacted with 2,3,4,5-tetrafluorobenzoyl chloride in the presence of a Lewis base catalyst and trimethylchlorosilane to protect hydroxyl and amido groups.
Hydrolysis and Cyclization: The intermediate is hydrolyzed and cyclized to form the core structure of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used.
Optimization: Reaction conditions are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and isotopic enrichment.
Chemical Reactions Analysis
Types of Reactions
Ofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using cerium(IV) sulfate in an acidic medium.
Reduction: Reduction reactions can be performed using common reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atom in the quinolone ring.
Common Reagents and Conditions
Oxidation: Cerium(IV) sulfate in sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups replacing the fluorine atom.
Scientific Research Applications
Ofloxacin-d8 is widely used in scientific research, including:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of ofloxacin in the body.
Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites of ofloxacin.
Drug Interactions: Examining interactions between ofloxacin and other drugs.
Analytical Chemistry: Serving as an internal standard in mass spectrometry and other analytical techniques.
Mechanism of Action
Ofloxacin-d8, like ofloxacin, exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, this compound prevents bacterial cell division and leads to cell death .
Comparison with Similar Compounds
Similar Compounds
Levofloxacin: A third-generation fluoroquinolone with a similar mechanism of action but higher potency and fewer side effects.
Ciprofloxacin: Another fluoroquinolone with a broader spectrum of activity against Gram-negative bacteria.
Moxifloxacin: A fourth-generation fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
Ofloxacin-d8 is unique due to its deuterium labeling, which makes it an invaluable tool in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracking and quantification in biological systems, providing insights into the behavior of ofloxacin in the body.
Properties
IUPAC Name |
7-fluoro-2-methyl-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O4/c1-10-9-26-17-14-11(16(23)12(18(24)25)8-22(10)14)7-13(19)15(17)21-5-3-20(2)4-6-21/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/i3D2,4D2,5D2,6D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSDSWSVVBLHKDQ-SQUIKQQTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20FN3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.